molecular formula C17H27N3 B3853796 1-benzyl-4-(1-methyl-4-piperidinyl)piperazine

1-benzyl-4-(1-methyl-4-piperidinyl)piperazine

Cat. No. B3853796
M. Wt: 273.4 g/mol
InChI Key: QDLZMYQKJQGKPP-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-methyl-4-piperidinyl)piperazine is a derivative of benzylpiperazine . It is used both as a reagent and building block in several synthetic applications . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid are added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The molecular formula of 1-benzyl-4-(1-methyl-4-piperidinyl)piperazine is C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .


Chemical Reactions Analysis

1-benzyl-4-(1-methyl-4-piperidinyl)piperazine is used as a reagent and building block in several synthetic applications. It acts as an excellent catalyst for many condensation reactions .


Physical And Chemical Properties Analysis

1-benzyl-4-(1-methyl-4-piperidinyl)piperazine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere .

Mechanism of Action

While the exact mechanism of action for 1-benzyl-4-(1-methyl-4-piperidinyl)piperazine is not clear, it is known that benzylpiperidine, a related compound, acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzyl-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-18-9-7-17(8-10-18)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZMYQKJQGKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(1-methylpiperidin-4-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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